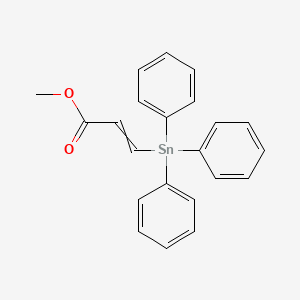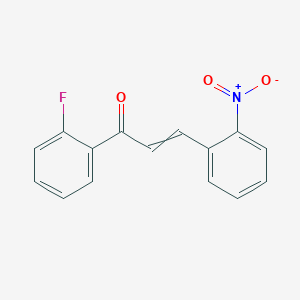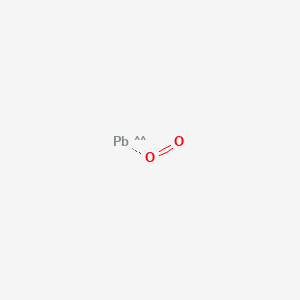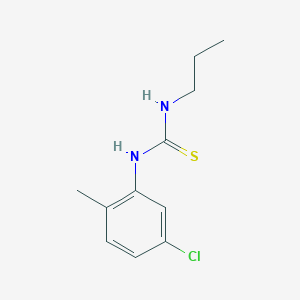
1-(5-Chloro-2-methylphenyl)-3-propylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-3-propylthiourea is an organic compound belonging to the thiourea class It is characterized by the presence of a thiourea group attached to a chlorinated methylphenyl ring and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-3-propylthiourea typically involves the reaction of 5-chloro-2-methylaniline with propyl isothiocyanate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-3-propylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-3-propylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to altered cellular functions.
Comparison with Similar Compounds
1-(5-Chloro-2-methylphenyl)piperazine: Shares a similar chlorinated methylphenyl ring but differs in the functional group attached.
Thiazoles: Compounds with a thiazole ring structure, exhibiting diverse biological activities.
Benzoxazoles: Compounds with a benzoxazole ring, known for their antimicrobial and anticancer properties.
Uniqueness: 1-(5-Chloro-2-methylphenyl)-3-propylthiourea is unique due to its specific combination of a chlorinated methylphenyl ring and a propylthiourea group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
147751-30-2 |
|---|---|
Molecular Formula |
C11H15ClN2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-propylthiourea |
InChI |
InChI=1S/C11H15ClN2S/c1-3-6-13-11(15)14-10-7-9(12)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
InChI Key |
YOXYULLTHVLPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
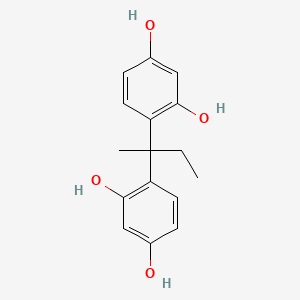
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
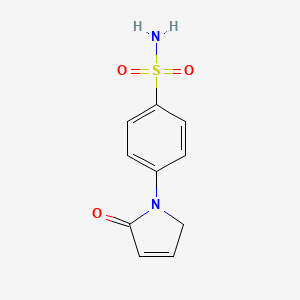

![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
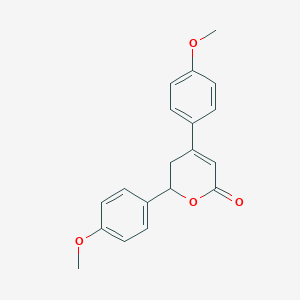
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
